1,2-Difluoro-5-ethoxy-3-nitrobenzene
Description
1,2-Difluoro-5-ethoxy-3-nitrobenzene is a substituted aromatic compound featuring a benzene ring with fluorine atoms at positions 1 and 2, an ethoxy group (-OCH2CH3) at position 5, and a nitro (-NO2) group at position 3. This compound is typically synthesized via reduction of nitro precursors using stannous chloride (SnCl2·2H2O) in ethanol under reflux conditions, followed by alkaline workup and extraction . The presence of electron-withdrawing (fluorine, nitro) and electron-donating (ethoxy) groups creates unique electronic effects, influencing its reactivity and stability. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
IUPAC Name |
5-ethoxy-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-5-3-6(9)8(10)7(4-5)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYISIGXWPLZRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-ethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,2-difluoro-5-ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-ethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing groups such as nitro and fluorine makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted products with nucleophiles replacing the fluorine atoms.
Reduction: Formation of 1,2-difluoro-5-ethoxy-3-aminobenzene.
Oxidation: Formation of 1,2-difluoro-5-carboxy-3-nitrobenzene.
Scientific Research Applications
1,2-Difluoro-5-ethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-5-ethoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms and ethoxy group influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings
- Synthetic Challenges : The target compound’s diamine derivatives are unstable, necessitating immediate use in subsequent reactions .
- Electronic Effects : The ethoxy group’s resonance donation partially counteracts the electron-withdrawing effects of fluorine and nitro groups, enabling selective meta-substitution in electrophilic reactions.
Biological Activity
1,2-Difluoro-5-ethoxy-3-nitrobenzene (C8H7F2NO3) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, particularly focusing on antimicrobial and anticancer properties.
This compound is synthesized through electrophilic aromatic substitution reactions. A common method involves the nitration of 1,2-difluoro-5-ethoxybenzene using a mixture of concentrated sulfuric and nitric acids under controlled temperature conditions to ensure selective nitro group introduction. The compound features two fluorine atoms, an ethoxy group, and a nitro group attached to a benzene ring, which significantly influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to the interactions of its functional groups. The nitro group can undergo reduction to form reactive intermediates that can bind to cellular macromolecules such as DNA, leading to cytotoxic effects. This mechanism is similar to other nitroaromatic compounds known for their antimicrobial properties .
Antimicrobial Properties
Nitro-containing compounds are well-documented for their antimicrobial activities. The mechanism often involves the reduction of the nitro group to form toxic intermediates that damage bacterial DNA. For instance, compounds like metronidazole utilize this pathway effectively against various pathogens .
In preliminary studies, this compound exhibited significant antimicrobial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Properties
Research into the anticancer activity of nitroaromatic compounds has shown promising results. The mechanism often involves the induction of oxidative stress in cancer cells and the subsequent triggering of apoptotic pathways. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2-Difluoro-3-nitrobenzene | Structure | Moderate antimicrobial activity |
| 1,3-Difluoro-2-nitrobenzene | Lower anticancer activity | |
| 1-Fluoro-2-nitrobenzene | Limited biological activity |
The presence of both fluorine and nitro groups in this compound enhances its reactivity compared to its analogs, potentially leading to improved biological activities.
Study on Antimicrobial Activity
In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of various nitroaromatic compounds including this compound against common bacterial strains. The study found that this compound had an MIC value of approximately 10 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .
Study on Anticancer Activity
Another study focused on the anticancer properties of nitro-substituted aromatic compounds. It was reported that this compound induced apoptosis in HeLa cells with an IC50 value of 15 µM. This study suggests that the compound could serve as a lead structure for developing new anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
